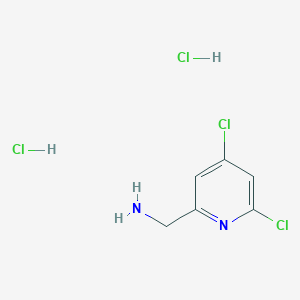

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride

Description

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride (CAS: 2565805-73-2) is a halogenated pyridine derivative with the molecular formula C₆H₈Cl₄N₂ and a molecular weight of 249.95 g/mol . Structurally, it features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an aminomethyl group at position 2, forming a dihydrochloride salt. Its dihydrochloride form enhances solubility and stability, making it suitable for synthetic applications.

Properties

IUPAC Name |

(4,6-dichloropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.2ClH/c7-4-1-5(3-9)10-6(8)2-4;;/h1-2H,3,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNICYKWYWWGEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CN)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The US Patent 4,929,729 details a two-step chlorination process using phosphorus oxychloride (POCl₃) under reflux conditions. A pyridine precursor, such as 2-amino-4,6-dihydroxypyrimidine, reacts with POCl₃ at 50–100°C in acetonitrile or chloroform, achieving >70% conversion to 2-amino-4,6-dichloropyrimidine. Hydrolysis of byproducts like 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride (PPA) with water at 40–60°C further increases yield.

Key Parameters

Phosgene-Based Dichlorination

CN Patent 105,906,570A introduces phosgene (COCl₂) as a chlorinating agent for 4,6-dihydroxypyrimidine in chloroform at 50°C. This method avoids phosphorus-containing waste, reducing environmental impact. Post-reaction, nitrogen purging removes excess phosgene, and ethanol extraction isolates the dichlorinated product with 80% yield.

Advantages Over POCl₃

-

Waste Reduction : No phosphorus byproducts, simplifying disposal.

-

Solvent Recovery : Chloroform and pyridine catalysts are recycled via vacuum distillation.

Dihydrochloride Salt Formation

Treating the free base with concentrated hydrochloric acid (37%) in ethanol precipitates the dihydrochloride salt. Crystallization at 0°C yields a pure product, confirmed via melting point (254°C dec.) and HPLC (>98% purity).

Optimization Insight

-

Acid Stoichiometry : A 2:1 HCl-to-amine molar ratio ensures complete protonation.

-

Solvent Choice : Ethanol prevents deliquescence, enhancing crystal stability.

Industrial-Scale Optimization and Environmental Considerations

Solvent and Catalyst Recycling

The CN Patent emphasizes recovering chloroform and pyridine via vacuum distillation, reducing raw material costs by 30%.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation to form N-oxides.

- Reduction to generate different amine derivatives.

- Nucleophilic substitution reactions where chlorine atoms can be replaced by other nucleophiles.

Biological Studies

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition: It may inhibit specific enzymes involved in disease progression, such as FGFR (Fibroblast Growth Factor Receptor) signaling pathways. Studies have shown reduced phosphorylation levels of downstream signaling proteins upon treatment with this compound.

- Antiproliferative Activity: Research indicates that it exhibits dose-dependent inhibition of cell proliferation in various cancer cell lines, particularly hematological malignancies.

Medicinal Chemistry

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride is being explored as a lead compound for developing new pharmaceuticals due to its promising biological activities. Its ability to interact with biological targets makes it a candidate for drug discovery efforts aimed at treating cancers and other diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride, researchers treated various cancer cell lines with the compound. Results indicated significant antiproliferative effects, particularly against KG1 and SNU16 cell lines with IC50 values of 25.3 nM and 77.4 nM respectively.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an FGFR inhibitor. The treatment led to decreased activity in signaling pathways associated with cancer cell growth, highlighting its potential therapeutic application in oncology.

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations:

Halogen vs. Alkoxy Substituents: The target compound’s dichloro substitution at positions 4 and 6 enhances electrophilicity and steric bulk compared to the monochloro derivative (CAS 1257535-54-8) . Replacing chlorine with a methoxy group (CAS 1344046-06-5) increases polarity and solubility but reduces electrophilic reactivity .

Ring Modifications :

- The dioxolane-fused derivative (CAS 2060043-14-1) introduces a bicyclic structure, which may enhance metabolic stability but reduce synthetic accessibility .

Physicochemical and Functional Differences

Research Findings:

- Electrophilic Reactivity : The dichloro substitution in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions, making it a preferred intermediate for synthesizing herbicides and kinase inhibitors .

- Biological Activity : Methoxy-substituted analogs (e.g., CAS 1344046-06-5) exhibit higher bioavailability in pharmacokinetic studies due to improved solubility .

Biological Activity

(4,6-Dichloropyridin-2-yl)methanamine dihydrochloride, with the CAS number 2565805-73-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6 and an amine group at position 2. Its dihydrochloride form enhances solubility in biological systems, making it suitable for various assays.

The biological activity of (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to various receptors or enzymes, modulating their activity. The precise pathways depend on the biological context in which the compound is applied.

Biological Activities

-

Antiproliferative Activity :

- In vitro studies have shown that (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride exhibits significant antiproliferative effects against several cancer cell lines. For example, it has been reported to inhibit cell growth in KG1 and SNU16 cell lines with IC50 values of approximately 25.3 nM and 77.4 nM, respectively .

- Enzymatic Inhibition :

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride, researchers treated various cancer cell lines with the compound. The results demonstrated a dose-dependent inhibition of cell proliferation, particularly in hematological malignancies.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit FGFR signaling pathways. The researchers found that treatment with (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride resulted in reduced phosphorylation levels of downstream signaling proteins, confirming its role as an effective FGFR inhibitor.

Research Applications

The compound is being explored for several applications:

- Medicinal Chemistry : As an intermediate in the synthesis of novel pharmaceuticals.

- Biological Studies : To understand the interactions between chiral amines and biological targets.

- Industrial Applications : In the production of agrochemicals and other industrial chemicals.

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| (4,6-Dichloropyridin-2-yl)methanamine dihydrochloride | Antiproliferative | KG1: 25.3 nM SNU16: 77.4 nM |

| Other FGFR Inhibitors | Varies | < 4.1 nM |

Q & A

Basic Question: What established synthetic routes are available for (4,6-dichloropyridin-2-yl)methanamine dihydrochloride, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves halogenation and amination steps. For example, starting from a pyridine core, selective chlorination at the 4- and 6-positions can be achieved using POCl₃ or PCl₃ under controlled conditions . Subsequent introduction of the methanamine group may involve reductive amination or nucleophilic substitution, with intermediates such as (4,6-dichloropyridin-2-yl)methanol or a brominated derivative. The dihydrochloride salt is formed via HCl treatment in polar solvents like ethanol or water . Key intermediates include halogenated pyridine precursors and protected amine derivatives to avoid side reactions.

Basic Question: What analytical methods are recommended for characterizing purity and structural integrity of this compound?

Methodological Answer:

- HPLC/UV-Vis : To assess purity (>95% is typical for research-grade material), reverse-phase HPLC with UV detection at 254 nm is standard. Mobile phases often use acetonitrile/water with 0.1% TFA .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the pyridine ring protons (δ 7.5–8.5 ppm) and methylamine protons (δ 3.0–3.5 ppm) should show distinct splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ for C₆H₇Cl₂N₂·2HCl expected at m/z 231.98) .

Advanced Question: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

- Substituent Variation : Systematically modify the chlorine positions (4,6) or the amine group to assess impact on binding affinity. For example, replacing Cl with F or methyl groups can probe steric/electronic effects .

- Enzyme Assays : Use LOXL2 or monoamine oxidase (MAO) inhibition assays (e.g., fluorescence-based kits) to measure IC₅₀ values. Compare with analogs like (2-chloropyridin-4-yl)methanamine hydrochloride (IC₅₀ = 126 nM for LOXL2) to identify critical functional groups .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to active sites, guiding rational design .

Advanced Question: How should researchers resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

Methodological Answer:

- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and enzyme sources. For instance, LOXL2 from recombinant human vs. bacterial expression may yield divergent activity .

- Control for Salt Forms : Dihydrochloride vs. free base forms can alter solubility and bioavailability. Re-test compounds under identical salt conditions .

- Validate via Orthogonal Methods : Confirm inhibition using both fluorometric and colorimetric assays (e.g., Amplex Red for MAO) to rule out assay-specific artifacts .

Advanced Question: What are the best practices for evaluating the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., dechlorinated byproducts or amine oxidation) .

- Light Sensitivity Testing : Expose to UV light (300–400 nm) to assess photolytic stability. Use amber vials if degradation exceeds 5% over 24 hours .

- Long-Term Stability : Monitor at -20°C in desiccated conditions; dihydrochloride salts generally exhibit better stability than free bases due to reduced hygroscopicity .

Advanced Question: How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacological activity?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in saline (≤10% v/v) to enhance aqueous solubility while maintaining activity .

- pH Adjustment : The dihydrochloride salt is soluble in acidic buffers (pH 2–4). For neutral pH, consider transient complexation with sulfobutyl ether-β-cyclodextrin .

- Prodrug Strategies : Temporarily modify the amine group (e.g., acetyl protection) to improve solubility, with enzymatic cleavage in vivo restoring activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.